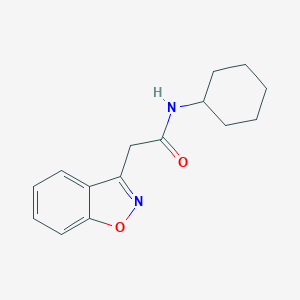
5-chloro-2-methoxy-N-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-methoxy-N-methylbenzenesulfonamide, also known as 5-chloro-2-methoxy-N-methylbenzenesulfonamide, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound is known to possess a variety of biological activities, which make it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-methoxy-N-methylbenzenesulfonamideethoxy-N-methylbenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, it has been shown to inhibit the activity of NF-kappaB, a protein that plays a role in inflammation and immune response.
Biochemical and Physiological Effects:
5-chloro-2-methoxy-N-methylbenzenesulfonamideethoxy-N-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6. This compound has also been found to inhibit the replication of viruses, leading to a reduction in viral load.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-chloro-2-methoxy-N-methylbenzenesulfonamideethoxy-N-methylbenzenesulfonamide in lab experiments is its wide range of biological activities. This compound has been shown to possess antitumor, anti-inflammatory, and antiviral activities, making it a promising candidate for the development of new drugs. Additionally, this compound has been extensively studied and its synthesis method has been optimized, leading to high yields and purity of the final product.
However, there are also limitations to using 5-chloro-2-methoxy-N-methylbenzenesulfonamideethoxy-N-methylbenzenesulfonamide in lab experiments. One limitation is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell types, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 5-chloro-2-methoxy-N-methylbenzenesulfonamideethoxy-N-methylbenzenesulfonamide. One direction is to further investigate its mechanism of action. Understanding how this compound interacts with enzymes and proteins involved in cell growth and proliferation may lead to the development of more effective drugs. Additionally, further studies are needed to determine the potential toxicity of this compound and its safety for use in humans. Finally, this compound may be studied in combination with other drugs to determine its potential for use in combination therapy.
In conclusion, 5-chloro-2-methoxy-N-methylbenzenesulfonamideethoxy-N-methylbenzenesulfonamide is a promising compound that has been extensively studied for its potential use in the treatment of various diseases. Its wide range of biological activities and optimized synthesis method make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and potential toxicity, as well as its potential for use in combination therapy.
Aplicaciones Científicas De Investigación
5-chloro-2-methoxy-N-methylbenzenesulfonamideethoxy-N-methylbenzenesulfonamide has been studied for its potential use in the treatment of various diseases. It has been shown to possess antitumor, anti-inflammatory, and antiviral activities. In particular, this compound has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has been shown to inhibit the replication of several viruses, including HIV and herpes simplex virus.
Propiedades
Nombre del producto |
5-chloro-2-methoxy-N-methylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C8H10ClNO3S |
Peso molecular |
235.69 g/mol |
Nombre IUPAC |
5-chloro-2-methoxy-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H10ClNO3S/c1-10-14(11,12)8-5-6(9)3-4-7(8)13-2/h3-5,10H,1-2H3 |
Clave InChI |
UDYSGEGCYAIRIC-UHFFFAOYSA-N |
SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
SMILES canónico |
CNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B225984.png)




![2,5-dibromo-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B226029.png)




